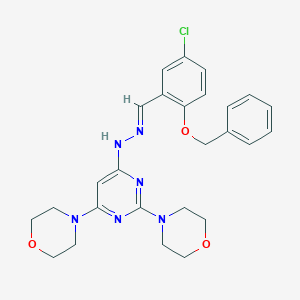![molecular formula C23H20BrN3O4S B304958 ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B304958.png)
ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea and subsequent reaction with 3-pyridinecarboxaldehyde to form the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Industrial methods may also incorporate continuous flow techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the double bonds within the structure.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of kinases or other signaling proteins, leading to reduced inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class share the thiazole-pyrimidine core structure but may have different substituents.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside are well-known pyrimidine derivatives with therapeutic applications.
Uniqueness
Ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H20BrN3O4S |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20BrN3O4S/c1-4-31-22(29)19-13(2)26-23-27(20(19)15-7-8-17(30-3)16(24)11-15)21(28)18(32-23)10-14-6-5-9-25-12-14/h5-12,20H,4H2,1-3H3/b18-10- |
InChI Key |
VTBOHUPVNGKJPL-ZDLGFXPLSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)C(=CC4=CN=CC=C4)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)/C(=C/C4=CN=CC=C4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)C(=CC4=CN=CC=C4)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304875.png)
![4-[(2E)-2-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304876.png)
![N-(5-{2-[(2E)-2-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-2-methylbenzamide](/img/structure/B304880.png)
![4-[(2E)-2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B304882.png)
![4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B304884.png)
![2-[(E)-{2-[(5-amino-1,3,4-thiadiazol-2-yl)acetyl]hydrazinylidene}methyl]-4-bromophenyl 4-methylbenzenesulfonate](/img/structure/B304886.png)
![3-[(E)-{2-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-indole](/img/structure/B304888.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (2,6-dipyrrolidin-1-ylpyrimidin-4-yl)hydrazone](/img/structure/B304889.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B304890.png)
![4-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304892.png)

![2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304894.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B304897.png)
![N'-[(E)-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B304898.png)
